
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as CP 94,253, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoid receptor agonists and has been shown to exhibit a high affinity for the CB1 receptor.
Mechanism of Action
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 acts as a potent agonist of the CB1 receptor, which is predominantly expressed in the central nervous system. Activation of the CB1 receptor has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in regulating mood, pain, and inflammation.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in preclinical models of arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, it has been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 is its high affinity for the CB1 receptor, which allows for precise targeting of the central nervous system. Additionally, it has been shown to exhibit a favorable safety profile in preclinical studies. However, one of the main limitations of N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 is its relatively short half-life, which may limit its therapeutic potential.
Future Directions
There are several potential future directions for research on N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253. One area of interest is its potential applications in the treatment of anxiety and depression. Additionally, further research is needed to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research to optimize the pharmacokinetic properties of N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 to improve its therapeutic potential.
Synthesis Methods
The synthesis of N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with cyclopropylmethylamine. The reaction is typically carried out under acidic conditions, and the resulting product is purified through a series of chromatographic techniques.
Scientific Research Applications
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. Additionally, it has been shown to have potential applications in the treatment of anxiety and depression.
properties
IUPAC Name |
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(10-2-3-10)15-14(16)11-4-5-12-13(8-11)18-7-6-17-12/h4-5,8-10H,2-3,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGRMHFQETVXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

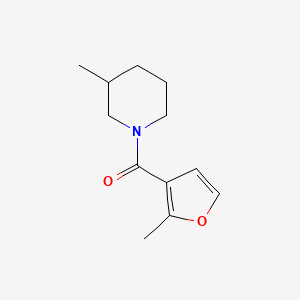
![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)
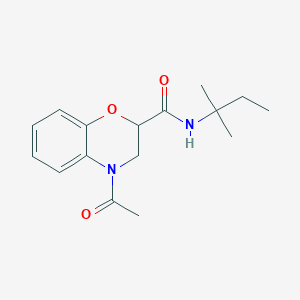

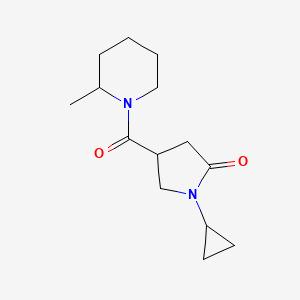



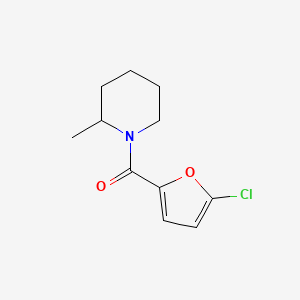
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7515783.png)
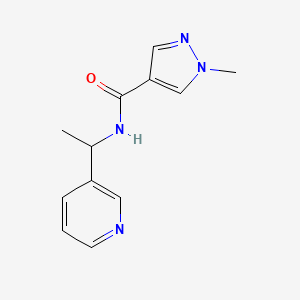
![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)